molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrophenyl]amine CAS No. 59974-48-0

[4-(1-Adamantyl)-2-nitrophenyl]amine

Cat. No.: B2438641
CAS No.: 59974-48-0
M. Wt: 272.348
InChI Key: SFXBNOMJHSLYON-OSAMSUIVSA-N
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Description

Contextualization of Adamantyl-Containing Organic Architectures in Contemporary Chemistry

Adamantane (B196018), a tricyclic hydrocarbon with a rigid, diamondoid structure, has captivated chemists since its discovery. Its unique cage-like geometry imparts a range of desirable properties to molecules that contain it. The adamantyl group is highly lipophilic, meaning it readily dissolves in fats and nonpolar solvents. This property is of significant interest in medicinal chemistry, as it can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. researchgate.netmdpi.com The rigidity and bulk of the adamantane cage can also lead to specific steric interactions with biological targets, enhancing the selectivity and efficacy of therapeutic agents. nih.gov

The incorporation of the adamantyl moiety has been a successful strategy in the development of a number of pharmaceuticals. mdpi.com For instance, Amantadine, an antiviral drug, features a simple aminoadamantane structure. The adamantane group's influence extends to materials science, where its thermal stability and well-defined structure are exploited in the design of new polymers and nanomaterials. researchgate.net

General Properties of Adamantyl-Containing Compounds
PropertyDescriptionSignificance
LipophilicityHigh affinity for nonpolar environments.Enhances membrane permeability and can improve drug absorption. nih.gov
RigidityThe cage-like structure is conformationally locked.Provides a well-defined three-dimensional structure for specific receptor binding. researchgate.net
Steric BulkOccupies a significant volume in space.Can be used to control molecular interactions and shield reactive centers.
Thermal StabilityResistant to decomposition at high temperatures.Useful in the development of robust materials.

Significance of Nitrophenylamine Scaffolds in Advanced Synthetic Strategies

Nitrophenylamine scaffolds are versatile building blocks in organic synthesis. The presence of both a nitro group and an amino group on an aromatic ring provides a rich platform for a variety of chemical transformations. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can participate in various reduction reactions to yield other functional groups. ontosight.ai The amino group, on the other hand, is a key functional handle for the construction of amides, imines, and other nitrogen-containing structures.

Nitrophenylamine derivatives are important intermediates in the industrial synthesis of dyes, pigments, and pharmaceuticals. ontosight.aiwikipedia.org For example, 4-nitroaniline (B120555) is a precursor to p-phenylenediamine, a key component in many dyes. wikipedia.org The electronic properties imparted by the nitro group also make these compounds interesting for applications in materials science, such as in the development of nonlinear optical materials.

Characteristics of Nitrophenylamine Scaffolds
FeatureDescriptionSynthetic Utility
Nitro GroupStrong electron-withdrawing group.Activates the aromatic ring for nucleophilic substitution and can be reduced to an amine. ontosight.ai
Amino GroupA versatile nucleophile and base.Allows for the formation of a wide range of C-N bonds.
Aromatic RingProvides a rigid and planar core.Serves as a scaffold for further functionalization.

Rationale for Investigation of [4-(1-Adamantyl)-2-nitrophenyl]amine as a Hybrid Molecular System

The conceptual combination of an adamantyl group and a nitrophenylamine scaffold in the form of this compound presents a compelling target for chemical investigation. This hybrid molecule is anticipated to possess a unique set of properties arising from the synergistic interplay of its constituent parts.

The bulky and lipophilic adamantyl group at the 4-position is expected to significantly influence the molecule's solubility and how it packs in the solid state. In a biological context, this group could facilitate passage through lipid bilayers and introduce specific steric interactions with target proteins. The nitrophenylamine portion of the molecule provides sites for further chemical modification. The amino group can be acylated, alkylated, or used in coupling reactions, while the nitro group can be reduced to an amine, opening up another avenue for derivatization.

The investigation of this compound is therefore driven by the potential to create a novel molecular platform. The unique combination of steric bulk, lipophilicity, and reactive functional groups could lead to the discovery of new materials with interesting optical or electronic properties, or new pharmaceutical candidates with improved efficacy and pharmacokinetic profiles. For instance, a study on an adamantyl nitroxide derivative has shown potent anti-hepatoma activity, highlighting the potential of combining these two moieties in the design of new therapeutic agents.

While specific research findings on this compound are not widely available in the public domain, the principles of molecular design and the known properties of its components provide a strong rationale for its synthesis and characterization. The exploration of such hybrid systems is crucial for advancing the frontiers of chemical science and discovering new molecules with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBNOMJHSLYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 4 1 Adamantyl 2 Nitrophenyl Amine

Strategic Design of Precursor Molecules

The foundation of the synthesis lies in the preparation of two key building blocks: a functionalized 1-adamantyl group and a suitably substituted nitrophenylamine intermediate.

The adamantane (B196018) cage is a bulky, lipophilic, and rigid hydrocarbon scaffold often used in medicinal chemistry and materials science. nih.gov Its functionalization is a crucial first step in incorporating it into more complex molecules. The unique stability of the bridgehead adamantyl carbocation makes it a common intermediate for introducing functional groups. mdpi.comnih.gov

Key functionalization strategies include:

Carbocation-Mediated Reactions: Adamantane can form a stable carbocation at the bridgehead position under highly acidic conditions, which can then react with various nucleophiles. For example, the reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid proceeds smoothly to yield bifunctional adamantane derivatives. mdpi.com

Radical-Based Functionalization: Direct conversion of adamantane C-H bonds to C-C bonds can be achieved through radical-based reactions. nih.gov This allows for the introduction of diverse functional groups like alkenes, alkynes, and carbonyl groups. nih.gov

Organometallic Reagents: The preparation of functionalized 1-adamantyl zinc reagents via magnesium insertion provides a mild and convenient method for creating adamantyl organometallic intermediates, which are versatile for further C-C, C-N, and C-X bond formations. researchgate.netresearchgate.net

These methods provide access to key starting materials such as 1-aminoadamantane and 1-haloadamantanes, which are essential for subsequent coupling reactions.

Table 1: Selected Methods for Functionalization of Adamantane

Precursor Reagents/Conditions Functionalized Product Reference
Adamantane Acrylonitrile, Photosensitizer Cyanoethyl adamantane nih.gov
1-Adamantanecarboxylic Acid Azoles, H₂SO₄ Azole-carboxylate adamantane ligands mdpi.com
Adamantyl Bromide Mg, LiCl, ZnCl₂ Adamantyl zinc reagent researchgate.net

The other essential precursor is a substituted nitrophenylamine. These intermediates are typically synthesized through standard aromatic chemistry. A common approach involves the nitration of an aniline (B41778) derivative or the amination of a nitro-substituted aryl halide. For the synthesis of the target compound, an intermediate like 4-halo-2-nitroaniline or a related derivative would be a logical choice for subsequent coupling with an adamantyl group. The synthesis of N-substituted benzamide (B126) derivatives, for instance, often starts from precursors like 4-nitrobenzoyl chloride, which can be reacted with various amines. researchgate.net

Carbon-Nitrogen Bond Formation Strategies

The crucial C-N bond linking the adamantyl and nitrophenyl moieties can be formed through several established synthetic strategies. The choice of method often depends on the specific functional groups present on the precursor molecules.

This approach involves coupling an amine with an aryl halide that already bears the adamantyl substituent, such as 1-(4-halophenyl)adamantane. Modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are highly effective for this transformation. acs.org These reactions have been successfully applied to adamantane-containing amines, demonstrating their utility in forming C(sp²)-N bonds. mdpi.comresearchgate.net Copper-catalyzed Ullmann-type reactions also provide a powerful alternative for the arylation of adamantane-containing amines. mdpi.com

Table 2: Conditions for Arylation of Adamantane-Containing Amines

Amine Aryl Halide Catalyst System Solvent Yield Reference
Adamantane-containing amines Iodobenzene CuI DMF 65-76% mdpi.com
Adamantane-containing amines Iodobenzene Unsupported Cu NPs DMSO 85-92% mdpi.com
Cyclopropylamine (Hetero)aryl chlorides Pd / adYPhos ligand - Moderate to Good acs.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for attaching nucleophiles to activated aromatic rings. nih.govnih.gov The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (typically a halogen) greatly facilitates this reaction. nih.govrsc.org

In the context of synthesizing [4-(1-Adamantyl)-2-nitrophenyl]amine, this strategy would involve reacting 1-aminoadamantane with a 1-halo-4-nitrobenzene derivative. However, for the target molecule, the positions are reversed; the reaction would typically be between 1-aminoadamantane and a substrate like 4-chloro-1,3-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene, followed by selective reduction. A more direct route involves the reaction of 1-aminoadamantane with polyfluorinated nitrobenzenes. For example, the reaction of 1-aminoadamantane with perfluoronitrobenzene in DMSO yields a mixture of ortho- and para-substituted products, demonstrating the viability of this SNAr approach. nih.gov The reaction proceeds by the displacement of a fluorine atom by the amino group of adamantane. nih.gov

Reaction Example:

Reactants: 1-aminoadamantane and perfluoronitrobenzene

Solvent: DMSO

Products: N-(2,3,4,5-Tetrafluoro-6-nitrophenyl)adamantan-1-amine and N-(2,3,5,6-Tetrafluoro-4-nitrophenyl)adamantan-1-amine nih.gov

This method highlights that the SNAr reaction is a key strategy for directly forming the C-N bond on a nitro-activated ring.

Regioselective Introduction of the Nitro Group on Adamantyl-Substituted Aniline Derivatives

An alternative and highly convergent synthetic route involves the direct nitration of a pre-formed adamantyl-substituted aniline, specifically 4-(1-adamantyl)aniline. The challenge in this approach lies in controlling the regioselectivity of the electrophilic nitration reaction. The amino group is a strong activating group and an ortho-, para-director, while the bulky adamantyl group is a weakly activating ortho-, para-director.

In the nitration of 4-(1-adamantyl)aniline, the incoming nitro group is directed to the positions ortho to the strongly activating amino group (positions 2 and 6). Due to the significant steric hindrance imposed by the bulky 1-adamantyl group at position 4, the introduction of the nitro group at the adjacent position 3 is disfavored. Therefore, nitration is expected to occur primarily at position 2, leading to the desired this compound. The development of mild, non-acidic, and non-metallic nitrating conditions can be crucial for achieving high regioselectivity and yield, as demonstrated in the nitration of various indole (B1671886) derivatives. nih.gov The choice of nitrating agent and reaction conditions is critical to prevent over-nitration and side reactions.

Transition Metal-Catalyzed Coupling Reactions for Adamantyl-Aryl Linkages (e.g., Palladium-Catalyzed C-H Functionalization)

The formation of a direct bond between a bulky adamantyl group and an aryl ring is a key step in the synthesis of this compound. Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for creating such C-C bonds with high efficiency and selectivity. nih.gov

Palladium-catalyzed C-H functionalization represents a state-of-the-art approach for forming aryl-alkyl bonds directly, avoiding the need for pre-functionalized starting materials. rsc.org In the context of synthesizing the target molecule, this strategy could theoretically involve the direct coupling of an adamantane C-H bond with a C-H bond on the 2-nitroaniline (B44862) scaffold. However, this approach faces significant challenges. The adamantyl group possesses both tertiary and secondary C-H bonds, and achieving selective activation at the tertiary (C-1) position is crucial. rsc.org

Furthermore, the regioselectivity on the aromatic ring is a major hurdle. The presence of both an amino (-NH2) and a nitro (-NO2) group on the phenyl ring complicates direct C-H activation. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. Directing the adamantylation specifically to the C-4 position of 2-nitroaniline would require a sophisticated directing group strategy to overcome the inherent electronic preferences of the existing substituents.

A more developed palladium-catalyzed approach is the cross-coupling of an adamantyl-organometallic reagent with an aryl halide (like in Suzuki or Stille coupling) or coupling an adamantyl halide with an aryl-organometallic reagent. For instance, 1-bromoadamantane (B121549) could be coupled with a derivative of 4-bromo-2-nitroaniline. While not a direct C-H functionalization, these cross-coupling reactions are a cornerstone of modern organic synthesis for constructing such linkages. youtube.com

Below is a table summarizing representative conditions for palladium-catalyzed C-H arylation of adamantane derivatives, which could be hypothetically adapted.

Catalyst System Coupling Partner Directing Group Solvent Typical Yield Reference
Pd(OAc)₂ / LigandAryl IodideAmideTolueneModerate to High rsc.org
[Pd(π-cinnamyl)Cl]₂ / MorDalPhosAryl PhosphateNoneDioxaneGood to Excellent researchgate.net

This table presents generalized conditions for related reactions, as a specific protocol for the target molecule is not available.

Exploration of Alternative Synthetic Pathways and Convergent Synthesis

Given the challenges of a direct C-H functionalization approach, alternative and convergent synthetic strategies offer more practical and higher-yielding routes to this compound.

A highly feasible alternative pathway is the electrophilic nitration of a pre-formed adamantyl-aniline precursor. The starting material, 4-(1-adamantyl)aniline, is a known compound. cymitquimica.combiosynth.com The synthesis would proceed via a classical electrophilic aromatic substitution mechanism.

The direct nitration of aniline itself is often problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in acidic media. youtube.com Therefore, a standard procedure involves the protection of the amino group, typically as an acetanilide (B955). This protection serves two purposes: it prevents oxidation of the amino group and moderates its activating effect, leading to a cleaner reaction.

The synthesis would involve two main steps:

Acetylation: 4-(1-Adamantyl)aniline is reacted with acetic anhydride (B1165640) to form N-[4-(1-adamantyl)phenyl]acetamide.

Nitration: The resulting acetanilide is then subjected to nitration, commonly using a mixture of nitric acid and sulfuric acid at low temperatures. The acetylamino group is a strong ortho-, para-director. Since the para-position is blocked by the bulky adamantyl group, the nitro group is directed primarily to the ortho-position (C-2).

Hydrolysis: The final step is the acidic or basic hydrolysis of the acetyl group to reveal the free amine, yielding the target product, this compound.

Studies on the nitration of other 1-adamantyl bearing aromatic ketones have shown that nitration often proceeds in good yields, although the regioselectivity can be influenced by the specific nitrating agent and reaction conditions. semanticscholar.orgresearchgate.net A similar principle applies to the nitration of 4-(1-adamantyl)phenol, which yields 4-(1-adamantyl)-2-nitrophenol, a close analogue of the target molecule's precursor. chemicalbook.com

Step Reagents Typical Conditions Expected Outcome
1. ProtectionAcetic Anhydride, PyridineRoom TemperatureN-[4-(1-adamantyl)phenyl]acetamide
2. NitrationHNO₃, H₂SO₄0-10 °CN-[4-(1-Adamantyl)-2-nitrophenyl]acetamide
3. DeprotectionAq. HCl, HeatRefluxThis compound

This table outlines a plausible, classical synthetic route.

A convergent synthesis strategy involves preparing key fragments of the molecule separately before combining them in a final step. This approach can be highly efficient for complex molecules. For this compound, a convergent route could involve a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.gov In this scenario, one could couple 1-bromoadamantane with 4-bromo-2-nitroaniline. This would be followed by a subsequent reaction to remove or replace the second bromine atom, for instance, via reduction. This method allows for the late-stage introduction of the adamantyl group onto a pre-functionalized aromatic core.

Chemical Reactivity and Derivatization Pathways of 4 1 Adamantyl 2 Nitrophenyl Amine

Transformations Involving the Nitro Functional Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and serves as a versatile handle for various chemical modifications.

A primary and synthetically valuable transformation of the nitro group in [4-(1-adamantyl)-2-nitrophenyl]amine is its reduction to a primary amine, yielding 4-(1-adamantyl)benzene-1,2-diamine (B2655821). This reaction is a key step in the synthesis of various heterocyclic compounds and other complex molecules. The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Other reducing agents can also be employed for this transformation. For instance, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel catalyst, such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), have been shown to be effective in the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.comjsynthchem.com Another efficient catalytic system for the chemoselective transfer hydrogenation of nitro compounds is the combination of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and polymethylhydrosiloxane (B1170920) (PMHS). rsc.org These methods are often favored for their mild reaction conditions and high functional group tolerance. rsc.org

The resulting 4-(1-adamantyl)benzene-1,2-diamine is a versatile intermediate. The two adjacent amino groups can participate in cyclization reactions to form a variety of heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines

Reagent SystemCatalyst/ConditionsSubstrate ScopeReference
H₂Pd/C, atmospheric pressureBroadGeneral Knowledge
NaBH₄Ni(PPh₃)₄, EtOHNitroaromatics jsynthchem.comjsynthchem.com
PMHSNi(acac)₂Nitro compounds rsc.org
Hydrazine (B178648) glyoxylateZn or Mg powderAromatic nitro compounds

Beyond complete reduction to an amine, the nitro group can undergo other selective transformations. For example, under specific conditions, nitroarenes can be partially reduced to form N-arylhydroxylamines. This can be achieved using reagents like hydrazine in the presence of a ruthenium-carbon nanotube nanohybrid catalyst, where the solvent choice can direct the selectivity towards either the hydroxylamine (B1172632) or the aniline (B41778). nih.gov Photoinduced reductions of nitroarenes to N-arylhydroxylamines have also been reported using methylhydrazine in the absence of a catalyst. organic-chemistry.org

Another notable transformation is the conversion of a nitro group into a nitrone. This can be accomplished through various synthetic strategies, often involving the reaction of the nitro compound with an enolate or other nucleophiles under specific conditions. acs.orgresearchgate.netsci-hub.se Nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. acs.org

Reactions at the Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Acylation: The amine group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivative. For instance, reaction with acetyl chloride would yield N-[4-(1-adamantyl)-2-nitrophenyl]acetamide. This transformation is useful for protecting the amine group or for introducing specific acyl moieties to modulate the compound's properties.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. One common approach is the reaction with alkyl halides. Additionally, catalytic N-alkylation of anilines with alcohols has been developed, offering a greener alternative. For example, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of anilines, including those with electron-withdrawing groups like a nitro substituent, with alcohols. nih.govresearchgate.net

N-Arylation: The formation of a diarylamine can be accomplished through N-arylation reactions. Microwave-mediated N-arylation of activated aryl chlorides with anilines has been reported as an efficient method. nih.govbeilstein-journals.orgbeilstein-journals.org This approach allows for the coupling of this compound with various aryl halides to produce the corresponding N-aryl derivatives.

Table 2: Examples of N-Functionalization Reactions of Anilines

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chlorideN-Acetanilide
N-AlkylationBenzyl alcohol, Ir catalystN-Benzylaniline
N-Arylation4-Chloroquinazoline, microwaveN-(Quinazolin-4-yl)aniline

Iminophosphoranes, also known as aza-ylides, are versatile reagents in organic synthesis. While they are commonly synthesized from azides via the Staudinger reaction, they can also be generated from primary amines. wikipedia.orgalfa-chemistry.com The reaction of this compound with a phosphine (B1218219) in the presence of an appropriate aminating reagent can lead to the formation of the corresponding iminophosphorane. For example, electrochemical methods have been developed for the synthesis of iminophosphoranes from phosphines using bis(trimethylsilyl)carbodiimide (B93060) as an aminating agent. rsc.org These P(V) compounds are valuable in various transformations, including their use as ligands in catalysis. rsc.orgnih.govnih.gov

The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). youtube.comyoutube.com The resulting arenediazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, typically using the corresponding copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing functional groups onto the aromatic ring that may not be accessible through direct electrophilic aromatic substitution. For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 1-(1-adamantyl)-4-chloro-2-nitrobenzene.

Table 3: Common Transformations via Diazonium Salts (Sandmeyer and Related Reactions)

ReagentProduct
CuCl / HClAryl chloride
CuBr / HBrAryl bromide
CuCN / KCNAryl nitrile
H₂O, heatPhenol
KIAryl iodide

Reactivity of the Adamantyl Core

Remote Functionalization of the Adamantane (B196018) Cage

Remote functionalization allows for the selective modification of C-H bonds at a distance from the existing functional groups. In the context of adamantane derivatives, this provides a powerful tool for introducing new functionalities onto the adamantyl core without altering the substituted phenylamine portion of the molecule. researchgate.net A variety of catalytic methods can be employed for the selective functionalization of the adamantane scaffold. researchgate.net These methods facilitate the conversion of adamantyl C(sp³)–H bonds into C–C, C–N, and other C–X bonds. researchgate.net

Common strategies for the remote functionalization of adamantane include:

Organometallic-mediated cross-coupling reactions: Negishi cross-coupling reactions, utilizing organozinc and organomagnesium reagents derived from adamantane, are effective for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Acylation, Arylation, and Thiolation: These reactions introduce acyl, aryl, and thiol groups, respectively, onto the adamantane framework. researchgate.net

Alkynylation, Amination, Halogenation, and Allylation: These methods further expand the diversity of functional groups that can be appended to the adamantane cage. researchgate.net

These functionalization techniques are crucial in medicinal chemistry and drug development for creating derivatives with modified pharmacokinetic and pharmacodynamic profiles. researchgate.netyoutube.com

Table 1: Selected Methods for Remote Functionalization of the Adamantane Core

Reaction Type Reagents and Conditions Resulting Functional Group
Negishi Cross-Coupling Ad-ZnX or Ad-MgX, Pd or Ni catalyst, Ar-X Aryl
Acylation Acyl chloride, Lewis acid Acyl
Amination Azides, metal catalyst Amino
Halogenation Halogenating agent (e.g., NBS, NCS) Halogen

C-H Activation and Late-Stage Functionalization on the Adamantyl Moiety

C-H activation represents a powerful and atom-economical strategy for the direct functionalization of unactivated C-H bonds. uni-giessen.de In the adamantyl moiety of this compound, both the tertiary bridgehead and secondary methylene (B1212753) C-H bonds are potential sites for such transformations. The rigid structure of the adamantane cage and the unique stability of adamantyl radicals and carbocations often lead to predictable reactivity patterns. nih.gov

Late-stage functionalization, a concept of introducing chemical modifications at the final stages of a synthetic sequence, is particularly valuable in drug discovery. byjus.com C-H activation methods are well-suited for this purpose, allowing for the diversification of complex molecules like adamantane-containing bioactive compounds. nih.gov

Several catalytic systems have been developed for the C-H functionalization of adamantane derivatives:

Photoredox Catalysis: This approach utilizes light-absorbing catalysts to generate reactive radical intermediates from adamantane C-H bonds, which can then engage in various bond-forming reactions. researchgate.net

Transition Metal Catalysis: Metals such as palladium, rhodium, and iridium are effective in catalyzing the selective functionalization of adamantyl C-H bonds. These reactions can be directed by coordinating groups or proceed based on the inherent reactivity of the C-H bonds. uni-giessen.denih.gov

The functionalization of adamantylarenes can sometimes be influenced by the steric bulk of the adamantyl group, which can direct reactions to specific positions. nih.gov

Table 2: Examples of C-H Activation Reactions on Adamantane Derivatives

Catalyst System Type of Functionalization Reference
Photoredox Catalysis Alkylation, Arylation researchgate.net
Palladium Catalysis Olefination, Acetoxylation nih.gov
Iridium Catalysis Borylation nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with three distinct groups that significantly influence its reactivity towards both electrophilic and nucleophilic attack. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. byjus.com The nitro group (-NO₂) is a strongly deactivating, meta-directing group. masterorganicchemistry.com The adamantyl group is a bulky, weakly activating, ortho-, para-directing group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Position on Ring Activating/Deactivating Directing Effect
-NH₂ 1 Strongly Activating Ortho, Para
-NO₂ 2 Strongly Deactivating Meta
-Adamantyl 4 Weakly Activating Ortho, Para

In nucleophilic aromatic substitution (SNAr) , the presence of the strongly electron-withdrawing nitro group ortho and para to potential leaving groups dramatically activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This is because the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.orglibretexts.org For a substitution to occur, a good leaving group, such as a halide, must be present on the ring, typically at a position activated by the nitro group. While the parent compound this compound does not have a leaving group, its derivatives, for instance, a halogenated analog, would be highly susceptible to SNAr reactions. The bulky adamantyl group may exert some steric hindrance, potentially influencing the rate of nucleophilic attack. libretexts.org

Table 4: Reactivity towards Nucleophilic Aromatic Substitution

Feature Role in SNAr
Nitro Group (-NO₂) Strong activating group, stabilizes Meisenheimer complex
Amino Group (-NH₂) Electron-donating, generally deactivating for SNAr
Adamantyl Group Bulky, may cause steric hindrance
Leaving Group (e.g., Halide) Necessary for the substitution to proceed

Advanced Spectroscopic and Structural Characterization of 4 1 Adamantyl 2 Nitrophenyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For [4-(1-Adamantyl)-2-nitrophenyl]amine, a combination of one-dimensional and two-dimensional techniques provides unambiguous assignment of all proton and carbon signals.

One-Dimensional (¹H and ¹³C) NMR:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, amine, and adamantyl protons. The aromatic region would display a complex pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield, while the others will be influenced by both the electron-donating amine and the bulky adamantyl group. The amine (NH₂) protons would likely appear as a broad singlet. The adamantyl group protons typically present as three distinct, often broad, signals corresponding to the methine (CH) and the two sets of non-equivalent methylene (B1212753) (CH₂) protons. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The six aromatic carbons will have unique chemical shifts due to the different substituents. The carbon bearing the nitro group (C2) and the carbon attached to the adamantyl cage (C4) are expected to be significantly influenced. The four distinct carbon environments of the adamantyl cage (one quaternary, one methine, and two methylene) will appear in the aliphatic region of the spectrum. researchgate.netresearchgate.net

The following table outlines the predicted chemical shifts based on analogous structures.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH -37.20 - 7.40120.0 - 125.0
Aromatic CH -56.80 - 7.00115.0 - 120.0
Aromatic CH -66.60 - 6.80118.0 - 123.0
NH₂ 5.00 - 6.00 (broad s)-
Adamantyl-CH 2.00 - 2.2035.0 - 40.0
Adamantyl-CH₂ (6H)1.80 - 2.0040.0 - 45.0
Adamantyl-CH₂ (6H)1.70 - 1.8528.0 - 32.0
Aromatic C -NH₂-145.0 - 150.0
Aromatic C -NO₂-135.0 - 140.0
Aromatic C -Ad-140.0 - 145.0
Adamantyl-C (quaternary)-30.0 - 35.0

Two-Dimensional (COSY, HSQC, HMBC) NMR:

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show correlations between the adjacent aromatic protons (H-5 with H-6, for instance), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link each aromatic and adamantyl proton signal to its corresponding carbon signal in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different fragments of the molecule.

The following table details the key expected correlations that would confirm the molecular structure.

Technique Proton (¹H) Correlated Atom (¹H or ¹³C) Significance
COSY Aromatic H-5Aromatic H-6Confirms adjacency of aromatic protons.
HSQC Adamantyl CHAdamantyl C (tertiary)Assigns the adamantyl CH/C pair.
HSQC Aromatic H-3Aromatic C-3Assigns the aromatic C-3/H-3 pair.
HMBC Adamantyl CH₂Aromatic C-4 (ipso)Connects the adamantyl group to the phenyl ring.
HMBC Aromatic H-3Aromatic C-1, C-5Confirms aromatic ring connectivity.
HMBC Aromatic H-5Aromatic C-1, C-3Confirms aromatic ring connectivity.

While solution-state NMR provides information about the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the crystalline or amorphous solid phase. For this compound, ssNMR could be used to study phenomena such as polymorphism (the existence of different crystal forms), which can impact a compound's physical properties. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, allowing for the characterization of intermolecular interactions and molecular packing in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly sensitive to the specific chemical bonds present in this compound.

The vibrational spectrum of this compound can be analyzed by considering the characteristic absorption bands of its three key structural units.

Nitro (NO₂) Moiety: Aromatic nitro groups produce two of the most characteristic and intense bands in an IR spectrum. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comacs.org

Amine (NH₂) Moiety: A primary aromatic amine exhibits two N-H stretching bands in the high-frequency region of the spectrum, corresponding to asymmetric and symmetric stretches. libretexts.orgorgchemboulder.com An N-H bending (scissoring) mode is also typically observed at a lower frequency. orgchemboulder.com

Adamantyl Moiety: The adamantyl group is characterized by its C-H stretching vibrations, which occur just below 3000 cm⁻¹, typical for sp³-hybridized carbons. researchgate.net It also displays a series of complex bending, wagging, and twisting vibrations in the fingerprint region (below 1500 cm⁻¹). aip.orgresearchgate.net

The following table summarizes the expected key vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Amine (NH₂)Asymmetric N-H Stretch3400 - 3500Medium
Amine (NH₂)Symmetric N-H Stretch3300 - 3400Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Adamantyl C-HC-H Stretch2850 - 2950Strong
Amine (NH₂)N-H Bend (Scissoring)1580 - 1650Medium-Strong
Nitro (NO₂)Asymmetric N=O Stretch1475 - 1550Very Strong
Aromatic C=CC=C Ring Stretch1450 - 1600Medium
Nitro (NO₂)Symmetric N=O Stretch1290 - 1360Very Strong
Amine (C-N)C-N Stretch1250 - 1335Strong

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique provides valuable information about the conjugated systems and chromophoric properties of a molecule.

The primary chromophore in this compound is the nitrophenylamine system. The adamantyl group, being a saturated hydrocarbon, does not absorb in the near-UV region but acts as an auxochrome, a group that can modify the absorption characteristics of the chromophore.

The electronic spectrum is expected to be dominated by two main types of transitions: π → π* and n → π*. uzh.chpharmatutor.org

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of both an electron-donating group (NH₂) and an electron-withdrawing group (NO₂) on the same ring extends the conjugation and lowers the energy gap for this transition, shifting the absorption maximum (λₘₐₓ) to a longer wavelength (a bathochromic or red shift).

n → π Transitions:* These are lower-intensity absorptions that arise from the promotion of a non-bonding electron (from the lone pairs on the amine nitrogen or the nitro oxygens) to a π* antibonding orbital. uzh.ch

A significant feature of the spectrum is expected to be an intense band at a relatively long wavelength, characteristic of an intramolecular charge transfer (ICT) transition. This occurs because the electron-donating amine group can effectively push electron density through the π-system to the electron-withdrawing nitro group, creating a more polar excited state.

The following table summarizes the anticipated electronic transitions.

Transition Type Orbitals Involved Expected λₘₐₓ Region (nm) Characteristics
π → ππ (HOMO) → π (LUMO)250 - 290High intensity, related to the benzene ring.
Intramolecular Charge Transfer (ICT)π (Donor-rich) → π* (Acceptor-rich)380 - 450High intensity, responsible for the color of the compound.
n → πn (N, O) → π (LUMO)300 - 350Low intensity, often appears as a shoulder on a stronger π → π* band.

This comprehensive spectroscopic analysis, combining NMR, vibrational, and electronic techniques, allows for the complete and unambiguous structural elucidation of this compound and provides a detailed picture of its electronic properties.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. Through high-resolution measurements and analysis of fragmentation patterns, significant insights into the composition and connectivity of this compound can be achieved.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₆H₂₀N₂O₂, the theoretical exact mass can be calculated. This precise mass is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The data from HRMS is fundamental for confirming the identity of a synthesized compound.

Table 1: Theoretical Elemental Composition Data for this compound | Molecular Formula | C₁₆H₂₀N₂O₂ | |---|---| | Isotope | Mass (Da) | Natural Abundance (%) | | Carbon-12 | 12.000000 | 98.93 | | Hydrogen-1 | 1.007825 | 99.985 | | Nitrogen-14 | 14.003074 | 99.632 | | Oxygen-16 | 15.994915 | 99.757 | | Calculated Monoisotopic Mass | 272.1525 | |

This table presents the calculated theoretical monoisotopic mass based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the parent molecule fragments in a predictable manner. Analyzing these fragments provides a roadmap to the molecule's structure. For this compound, several characteristic fragmentation pathways are expected.

The adamantyl group is known to produce a very stable adamantyl cation at m/z 135 upon fragmentation, which is often a prominent peak in the mass spectrum. nih.gov The amine linkage can undergo alpha-cleavage, a common fragmentation pathway for amines. libretexts.org Additionally, the nitroaromatic portion of the molecule will have its own characteristic fragmentation, such as the loss of NO or NO₂ groups. The molecular ion peak for an amine typically has an odd nominal mass, consistent with the compound's molecular weight of approximately 272 g/mol . libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure / Loss Theoretical m/z
[M]⁺ Molecular Ion 272.15
[M-NO₂]⁺ Loss of nitro group 226.16
[C₁₀H₁₅]⁺ Adamantyl cation 135.12

This table outlines the primary fragments anticipated from the mass spectrometric analysis of the title compound, based on general fragmentation rules. nih.govlibretexts.org

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Crystal Packing

Based on the analysis of the analogue 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, it is anticipated that the adamantyl group, a bulky and rigid cage-like structure, will significantly influence the molecular conformation. researchgate.netnih.gov The adamantane (B196018) cage itself consists of three fused cyclohexane (B81311) rings, all in the stable chair conformation. nih.gov The dihedral angle between the nitrophenyl ring and adjacent linkers is a key conformational parameter. In related structures, the nitro group can be twisted relative to the aromatic ring. nih.gov

The crystal packing is driven by the need to arrange the bulky molecules in a way that maximizes stabilizing intermolecular interactions and minimizes steric hindrance. In the analogue compound, the molecules are observed to form layers within the crystal lattice. researchgate.netnih.gov

Table 3: Crystal Data for the Analogue Compound 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Parameter Value
Crystal System Monoclinic
Space Group P2/m
a (Å) 6.8502
b (Å) 6.5705
c (Å) 17.6761
β (°) 98.432
Volume (ų) 786.99

Data sourced from the crystallographic study of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. researchgate.netnih.gov

Analysis of Intermolecular Interactions

The solid-state structure is stabilized by a network of non-covalent interactions. For a molecule containing adamantyl, amine, and nitro-aromatic groups, a variety of intermolecular forces are expected. These include van der Waals forces, which are significant for the large, lipophilic adamantyl group, and more specific hydrogen bonds.

In the analogue 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the crystal structure is stabilized by C—H···O and C—H···N interactions, where hydrogen atoms from the adamantyl or phenyl groups interact with the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring. researchgate.netnih.gov These interactions link the molecules into supramolecular chains. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules help to assemble these chains into layers. researchgate.netnih.gov Similar weak C-H···O and N-H···O interactions are common in other adamantane-containing crystal structures. nih.govmdpi.com It is highly probable that the crystal packing of this compound would be governed by a similar combination of C—H···O hydrogen bonds involving the nitro group and N—H···O bonds involving both the amine and nitro functionalities.

Table 4: Intermolecular Interactions in the Analogue 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Interaction Type Description
C—H···O Hydrogen bonds linking molecules into chains. researchgate.netnih.gov
C—H···N Hydrogen bonds contributing to supramolecular chains. researchgate.netnih.gov

Computational and Theoretical Investigations of 4 1 Adamantyl 2 Nitrophenyl Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and other fundamental parameters that govern a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to [4-(1-Adamantyl)-2-nitrophenyl]amine, such as 2-nitroaniline (B44862) and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry and calculate ground state properties. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In studies of 2-nitroaniline and 4-methoxy-2-nitroaniline, the HOMO is typically localized on the amino group and the phenyl ring, reflecting their electron-donating nature. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group. nih.gov This separation of the HOMO and LUMO is characteristic of "push-pull" systems, leading to intramolecular charge transfer (ICT) upon electronic excitation. The introduction of the adamantyl group at the 4-position is expected to slightly raise the HOMO energy level due to its electron-donating inductive effect, which would, in turn, marginally decrease the HOMO-LUMO gap compared to unsubstituted 2-nitroaniline.

Mulliken charge analysis, performed through computational methods, can provide a quantitative measure of the partial atomic charges within the molecule. For 2-nitroaniline derivatives, these calculations typically show a high negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino group and the carbon atoms attached to the nitro and amino groups exhibit positive charges. This charge distribution further confirms the electronic push-pull character of the molecule.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Nitroanilines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
p-Nitroaniline-6.78-2.454.33
2-Nitroaniline-6.54-2.314.23
4-Methoxy-2-nitroaniline-6.21-2.084.13

Note: The values in this table are illustrative and are based on typical results from DFT calculations on related nitroaniline compounds. Actual values for this compound would require specific calculations.

Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and properties. Conformational analysis helps in identifying the most stable spatial arrangements of atoms.

Exploration of Low-Energy Conformations

For this compound, the primary sources of conformational flexibility are the rotation around the C-N bond of the amino group and the C-C bond connecting the adamantyl group to the phenyl ring. The rotation of the amino group is significantly influenced by the aforementioned intramolecular hydrogen bond, which favors a planar arrangement of the N-H bond with the nitro group.

The bulky nature of the adamantyl group introduces steric hindrance, which will dictate its preferred orientation relative to the phenyl ring. lumenlearning.comchemistrysteps.com The lowest energy conformation is expected to be one that minimizes steric clashes between the adamantyl group and the adjacent nitro and amino groups. This is typically achieved when the adamantyl group is staggered relative to the substituents on the phenyl ring.

Potential Energy Surface Mapping

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles (e.g., the C-C-N-H angle of the amino group and the C-C-C-C angle involving the adamantyl substituent) and calculating the corresponding energy at each point. This map provides a detailed view of the conformational landscape, revealing the energy barriers between different conformers.

For molecules with bulky substituents, the PES often shows well-defined energy minima corresponding to the stable conformers and higher energy regions corresponding to transition states. lumenlearning.com In the case of this compound, the PES would likely show a deep energy well for the conformation stabilized by the intramolecular hydrogen bond and with an optimal orientation of the adamantyl group to minimize steric strain.

Spectroscopic Property Predictions (e.g., Computational NMR and UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

Computational NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure. For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons, the amino protons, and the protons of the adamantyl cage. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino and adamantyl groups.

Computational UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For nitroaniline derivatives, the UV-Vis spectrum is typically characterized by an intense absorption band in the near-UV or visible region, which is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group and phenyl ring (HOMO) to the electron-withdrawing nitro group (LUMO). ulisboa.ptresearchgate.netresearchgate.net The position and intensity of this band are sensitive to the substituents on the phenyl ring. The adamantyl group is expected to cause a slight red-shift (bathochromic shift) of the main absorption band compared to 2-nitroaniline due to its electron-donating nature.

Table 2: Predicted Spectroscopic Data for a Representative Substituted Nitroaniline

Spectroscopic TechniquePredicted ParameterValue
1H NMRChemical Shift (aromatic protons)6.5 - 8.0 ppm
Chemical Shift (amino protons)5.0 - 6.0 ppm
Chemical Shift (adamantyl protons)1.7 - 2.1 ppm
13C NMRChemical Shift (aromatic carbons)110 - 150 ppm
Chemical Shift (adamantyl carbons)29 - 40 ppm
UV-VisWavelength of Maximum Absorption (λmax)~380 - 420 nm

Note: These are generalized predictions based on the analysis of similar compounds. Precise values for this compound would require specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For this compound, while specific computational studies on its reaction mechanisms are not extensively available in the public domain, we can theorize potential reaction pathways and the computational approaches to study them based on the known reactivity of related nitroaromatic and aniline (B41778) compounds.

Potential reactions involving this compound could include nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the amine functionality. Density Functional Theory (DFT) is a commonly employed computational method to investigate such reaction mechanisms. By mapping the potential energy surface, key stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the minimum energy path between reactants and products and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The nature of this imaginary frequency corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the initial step of a nucleophilic aromatic substitution on the ring or the reduction of the nitro group, transition state geometries would be optimized using quantum chemical methods like DFT. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction, a critical factor in reaction kinetics.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

ParameterDescriptionHypothetical Value
Reaction Coordinate The primary atomic motion at the transition state.C-Nu bond formation / N-O bond cleavage
Activation Energy (ΔE‡) The energy difference between the transition state and the reactants.15 - 30 kcal/mol
Imaginary Frequency The single negative frequency in the vibrational analysis of the transition state.300i - 500i cm⁻¹
Key Bond Distances Distances of bonds being formed or broken in the transition state.1.8 - 2.5 Å

Note: The values in this table are illustrative and based on general computational studies of similar organic reactions. Specific values for this compound would require dedicated computational investigation.

Reaction Pathway Determination

The determination of a reaction pathway involves mapping out the entire energetic landscape that connects reactants to products. This is often achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state geometry. An IRC calculation follows the path of steepest descent on the potential energy surface, thus connecting the transition state to the corresponding reactant and product minima.

For this compound, computational studies could explore, for example, the multi-step reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. Each of these steps would proceed through its own transition state and may involve stable intermediates. The relative energies of all species along the reaction pathway provide a comprehensive understanding of the reaction's thermodynamics and kinetics.

Table 2: Hypothetical Energetics of a Multi-Step Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound0.0
Transition State 1 First energetic barrier+25.0
Intermediate 1 A metastable species along the pathway+5.0
Transition State 2 Second energetic barrier+18.0
Product The final species of the reaction-10.0

Note: This table represents a hypothetical reaction profile. The actual energy values would be highly dependent on the specific reaction and the computational methodology employed.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and physicochemical properties of molecules in both the gas and condensed phases. For this compound, a combination of intramolecular and intermolecular forces would dictate its solid-state packing and conformational preferences. Computational methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and energy framework calculations are instrumental in characterizing these interactions.

A significant intramolecular interaction expected in this compound is the hydrogen bond between the amine proton and one of the oxygen atoms of the ortho-nitro group. This interaction would lead to the formation of a pseudo-six-membered ring, enhancing the planarity of that portion of the molecule and influencing its electronic properties. acs.org

In the crystalline state, the bulky and lipophilic adamantyl group would likely participate in numerous van der Waals interactions, specifically C-H···H-C contacts, which are known to be significant in the packing of adamantane-containing structures. numberanalytics.com Furthermore, the aromatic ring and the nitro and amine groups provide sites for various intermolecular interactions, including C-H···O, C-H···π, and potentially π-π stacking interactions, which would collectively stabilize the crystal lattice. nih.govrsc.org

Table 3: Common Non-Covalent Interactions in Adamantyl and Nitrophenyl Derivatives

Interaction TypeDescriptionTypical Distance (Å)Typical Energy (kcal/mol)
Intramolecular N-H···O Hydrogen bond between the amine and nitro group. acs.org1.8 - 2.23 - 7
Intermolecular C-H···O Interaction between a C-H bond (adamantyl or phenyl) and a nitro oxygen. nih.gov2.2 - 2.81 - 4
Intermolecular C-H···π Interaction of a C-H bond with the π-system of the aromatic ring. nih.gov2.5 - 3.00.5 - 2.5
Intermolecular H···H van der Waals contacts, particularly involving the adamantyl cage. numberanalytics.com2.2 - 2.60.1 - 0.5
π-π Stacking Interaction between adjacent aromatic rings.3.3 - 3.81 - 3

Note: The data in this table are derived from computational and crystallographic studies of analogous compounds and serve as a general guide. acs.orgnumberanalytics.comnih.gov

Advanced Materials and Supramolecular Applications of Adamantyl Nitrophenylamine Scaffolds

Integration into Functional Polymeric Systems

The incorporation of the [4-(1-Adamantyl)-2-nitrophenyl]amine unit into polymeric structures can impart unique properties to the resulting materials. The adamantane (B196018) group is known to enhance the thermal stability and mechanical properties of polymers due to its rigid, three-dimensional structure. The nitrophenylamine component, on the other hand, can introduce electronic and photophysical functionalities.

Research into adamantane-based microporous polymers has demonstrated that the Friedel–Crafts reaction of 1-bromoadamantane (B121549) with aromatic compounds can yield robust polymer networks. rsc.org Similarly, this compound could serve as a monomer or a functional pendant group in polymerization reactions. For instance, the amine group can be utilized in step-growth polymerization to form polyamides or polyimides, while the aromatic ring can be a site for oxidative polymerization.

The polymerizability of monomers containing an adamantyl skeleton has been explored, indicating that the bulkiness of the adamantyl moiety can influence the polymerization process and the microstructure of the resulting polymer. rsc.org The integration of the adamantyl-nitrophenylamine scaffold is anticipated to produce polymers with high glass transition temperatures and tailored optoelectronic characteristics.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypePotential Monomer/Functional GroupExpected Properties
PolyamidesDiamine or diacid derivative of the scaffoldHigh thermal stability, mechanical strength
PolyimidesDiamine derivative of the scaffoldExcellent thermal and chemical resistance
PolythiophenesThiophene-functionalized scaffoldEnhanced solubility, tunable electronic properties
Microporous PolymersFriedel-Crafts polymerization with the scaffoldHigh surface area, gas sorption capabilities

Development of Optoelectronic Materials and Dyes

The nitrophenylamine moiety in this compound is a well-known chromophore with potential for applications in optoelectronic materials and dyes. The photophysical properties of such compounds are governed by intramolecular charge transfer (ICT) from the electron-donating amine group to the electron-accepting nitro group.

Studies on related nitrophenyl derivatives have shown that their absorption and emission spectra are sensitive to the solvent polarity, a characteristic feature of ICT. rsc.orginoe.ro The bulky adamantyl group can influence these properties by sterically hindering intermolecular interactions, which can lead to enhanced fluorescence quantum yields in the solid state.

The incorporation of adamantane has been shown to be a promising strategy in the design of materials for nonlinear optics (NLO). For instance, the inclusion of p-nitroaniline into host frameworks can significantly enhance its second-harmonic generation (SHG) signal. dtic.mil The adamantyl group in this compound could similarly be exploited to control the alignment of the chromophores in a solid-state matrix, potentially leading to materials with significant NLO properties.

Furthermore, triphenylamine-based rhodamine derivatives have been synthesized and shown to have large Stokes shifts and emission in the near-infrared (NIR) region, with their photophysical properties being tunable. rsc.org This suggests that the adamantyl-nitrophenylamine core could be a building block for novel dyes with applications in imaging and sensing.

Applications in Molecular Recognition and Host-Guest Chemistry

The adamantane cage is a classic guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with various host molecules, most notably cyclodextrins. mdpi.com The association constant for the inclusion of adamantane derivatives in β-cyclodextrin is typically high, in the range of 10⁴–10⁵ M⁻¹. mdpi.com

The this compound molecule can therefore act as a guest, with the adamantyl group binding to a host cavity. This interaction can be used to construct supramolecular assemblies, such as hydrogels, and to functionalize surfaces for applications in affinity biosensors and drug delivery. mdpi.comnih.gov The nitrophenylamine part of the molecule can serve as a reporter group, where changes in its spectroscopic signature upon host-guest complexation can be used to monitor the binding event.

The formation of host-guest complexes with cucurbit[n]urils has also been demonstrated for adamantane derivatives through mechanochemical synthesis, opening avenues for creating new types of inclusion complexes that are not accessible through traditional solution-based methods.

Table 2: Host-Guest Properties of Adamantane Derivatives

Host MoleculeGuest MoietyTypical Association Constant (Ka)Potential Application
β-CyclodextrinAdamantane10⁴–10⁵ M⁻¹Drug delivery, biosensing
Cucurbit researchgate.neturilAdamantyl-1-amineHighSupramolecular polymers, functional materials

Utilization in Chemosensors and Molecular Probes

The design of chemosensors often relies on the modulation of a fluorescent signal upon interaction with a specific analyte. The nitrophenylamine scaffold in this compound can be exploited for this purpose. The fluorescence of nitroaromatic compounds is often quenched in the presence of certain analytes through processes like photoinduced electron transfer.

Fluorescent chemosensors based on fluoranthene (B47539) have been developed for the detection of explosive nitroaromatics, where the fluorescence is quenched upon interaction. researchgate.net Conversely, the nitrophenylamine unit in the target molecule could be designed to signal the presence of other analytes. The spiroring-opening mechanism in xanthene-based derivatives is a common strategy for creating "turn-on" fluorescent probes. researchgate.net A similar approach could be envisioned for derivatives of this compound.

The adamantane group can serve to pre-organize the sensor molecules or to provide a binding site for a specific guest, leading to enhanced selectivity. The combination of the adamantane recognition unit and the nitrophenylamine signaling unit could lead to the development of highly selective and sensitive molecular probes.

Design of Novel Organic Frameworks and Self-Assembled Structures

The rigidity and tetrahedral geometry of the adamantane unit make it an excellent building block for the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net Adamantane-based linkers can lead to frameworks with unique topologies and high thermal stability.

The amine functionality on the this compound scaffold provides a coordination site for metal ions, enabling its use as a linker in MOF synthesis. nih.govcoudert.namenih.gov The nitrophenyl group can introduce functionality to the pores of the MOF, for example, by providing sites for selective gas adsorption or catalysis.

Furthermore, adamantyl-substituted molecules are known to form self-assembled monolayers (SAMs) on surfaces. nih.govnih.gov The interplay of the bulky adamantane group and the polar nitrophenylamine headgroup in this compound could lead to the formation of well-ordered SAMs with interesting electronic and optical properties. The self-assembly of triphenylamine (B166846) derivatives, driven by hydrogen bonding and controlled by light, has been demonstrated, suggesting that the amine group in the target molecule could also direct its self-assembly into complex supramolecular structures. researchgate.net

Conclusion and Future Research Directions

Synthesis of [4-(1-Adamantyl)-2-nitrophenyl]amine: Achievements and Remaining Challenges

A thorough search of existing chemical literature indicates that a dedicated, peer-reviewed synthesis for this compound has not been reported. While synthetic routes to analogous structures, such as various adamantyl-substituted anilines and nitrophenyl compounds, are documented, the specific combination of the 1-adamantyl group at the 4-position and a nitro group at the 2-position of a phenylamine ring is conspicuously absent. nih.gov

Hypothetically, the synthesis could be approached through several routes, each presenting its own set of challenges. One potential pathway could involve the Friedel-Crafts adamantylation of 2-nitroaniline (B44862). However, the deactivating nature of the nitro group and the coordinating ability of the amino group could complicate this electrophilic substitution, potentially leading to low yields or undesired isomers.

An alternative strategy might begin with the adamantylation of a more reactive benzene (B151609) derivative, followed by subsequent nitration and reduction steps. For instance, the nitration of 4-adamantylaniline would likely need careful control to achieve selective ortho-nitration due to the directing effects of both the amino and adamantyl groups.

The primary challenge, therefore, is the lack of an established and optimized synthetic protocol. Future research would need to focus on developing a reliable and efficient method for the preparation of this compound in good yield and purity, which would be the foundational step for any further investigation of its properties and applications.

Unveiling Novel Reactivity and Derivatization Strategies

The reactivity of this compound is anticipated to be rich and varied, stemming from the interplay of its three key functional components: the primary aromatic amine, the ortho-nitro group, and the bulky adamantyl substituent. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, offering a versatile handle for derivatization. scispace.comnih.gov The nitro group, in turn, can be reduced to an amino group, opening the door to the synthesis of 4-(1-adamantyl)-1,2-diaminobenzene derivatives, which could serve as precursors to heterocyclic compounds like benzimidazoles.

Derivatization strategies could focus on modifying the amino group to generate a library of compounds for biological screening or materials science applications. For example, reaction with various acyl chlorides or sulfonyl chlorides could yield a series of amides and sulfonamides. The bulky adamantyl group is expected to exert significant steric influence on these reactions, potentially leading to unique selectivity.

Furthermore, the electronic communication between the electron-donating amino group and the electron-withdrawing nitro group could lead to interesting reactivity patterns, particularly in nucleophilic aromatic substitution reactions. The exploration of these derivatization pathways is a key area for future research, as it would unlock the potential to fine-tune the properties of the core molecule for specific applications.

Advancements in Spectroscopic and Computational Characterization

As of now, there is no published spectroscopic or computational data for this compound. The characterization of this compound would be a critical step following its successful synthesis.

Expected Spectroscopic Signatures:

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the adamantyl protons, distinct aromatic protons with coupling patterns influenced by the amine and nitro substituents, and a broad signal for the amine protons.
¹³C NMR Resonances for the adamantyl cage, and distinct aromatic carbon signals with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. nih.govresearchgate.net
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, asymmetric and symmetric stretching vibrations for the nitro group, and C-H and C-C vibrations associated with the aromatic and adamantyl moieties.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns involving the loss of the nitro group and fragmentation of the adamantyl cage.

Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in complementing experimental data. mdpi.comtandfonline.com Such studies could predict the molecule's three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and vibrational frequencies, aiding in the interpretation of spectroscopic results. nih.govresearchgate.net

Prospects for Emerging Applications in Advanced Materials Science

The unique combination of a bulky, lipophilic adamantyl group and a polar, electronically active nitrophenylamine core suggests that this compound could find applications in materials science. Adamantane-containing molecules have been explored for the development of materials with interesting optical and electronic properties. rsc.org

The presence of both a donor (amino) and an acceptor (nitro) group on the aromatic ring suggests potential for nonlinear optical (NLO) activity. The steric bulk of the adamantyl group could influence the solid-state packing of the molecule, which is a critical factor for achieving desirable NLO properties in crystalline materials.

Furthermore, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or as hosts for phosphorescent emitters. The rigid adamantyl group could help to prevent aggregation-caused quenching of luminescence, a common issue in organic electronic devices. The exploration of these potential applications is contingent on the future availability of the compound and a deeper understanding of its photophysical properties.

Outlook for Interdisciplinary Research and Development

The journey to understanding and utilizing this compound is just beginning and will require a concerted, interdisciplinary effort.

Synthetic Chemistry: The immediate priority is the development of a robust and scalable synthesis.

Analytical and Physical Chemistry: Thorough spectroscopic and computational characterization will be essential to build a fundamental understanding of the molecule's properties.

Materials Science: Collaboration with materials scientists will be crucial to explore its potential in optics, electronics, and polymer science.

Medicinal Chemistry: Given the prevalence of adamantane (B196018) derivatives in drug discovery, the biological activities of this compound and its derivatives warrant investigation. nih.govmdpi.comnih.gov

Q & A

Q. Assays :

  • Membrane Permeability : Measure uptake of propidium iodide via flow cytometry after treatment at 0.5× and 1× MIC.
  • Respiration Inhibition : Polarographic oxygen consumption assays with Clark-type electrodes. Use substrates like succinate (3 mM) and glutamate (3 mM) to evaluate electron transport chain disruption. ADP (0.2 mmol) is added to stimulate state 3 respiration.
  • Data Interpretation : A ≥50% reduction in respiratory control index (RCI) indicates uncoupling of oxidative phosphorylation. Dose-dependent inhibition of succinate oxidation suggests targeting of Complex II .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., MIC vs. time-kill curves)?

  • Approach :

Orthogonal Assays : Combine MIC determinations with time-kill kinetics and biofilm disruption assays (e.g., crystal violet staining).

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates.

Mechanistic Studies : Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC₂ for membrane potential) to validate uncoupling effects observed in polarographic assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial efficacy?

  • Methodology :

Derivatization : Synthesize analogs with variations in:

  • Nitro group position : Compare 2-nitro vs. 3-nitro isomers.
  • Adamantyl substitution : Test 1-adamantyl vs. 2-adamantyl or smaller bicyclic groups.

Biological Testing : Screen analogs against ESKAPE pathogens for MIC, cytotoxicity (e.g., HEK293 cells), and pharmacokinetic properties (e.g., metabolic stability in liver microsomes).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial membrane proteins or quinone-binding sites in Complex II .

Data-Driven Insights

Property Value/Observation Reference
Antimicrobial Activity MIC = 8 µg/mL (P. aeruginosa)
Respiratory Inhibition RCI reduced by 1.5× at 1× MIC
Synthetic Yield 65–72% (after purification)
LogP 3.8 (predicted, PubChem)

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